- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,

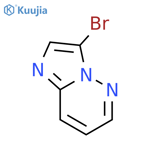

Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

![3-Ethynylimidazo[1,2-b]pyridazine structure](https://de.kuujia.com/scimg/cas/943320-61-4x500.png)

943320-61-4 structure

Produktname:3-Ethynylimidazo[1,2-b]pyridazine

3-Ethynylimidazo[1,2-b]pyridazine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-ethynyl-Imidazo[1,2-b]pyridazine

- 1 WEEK

- 3-Ethynylimidazo[1,2-b]pyridazine

- 3-Ethynylimidazolo[1,2-b]pyridazine

- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-

- AK141388

- VYOHSFQVMLAURO-UHFFFAOYSA-N

- 3-ethynylimidazo[1,2-b]pyridazin

- Imidazo[1,2-b]pyridazine,3-ethynyl-

- FCH1189256

- PB19496

- AX8281570

- Y3232

- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)

- AKOS022173227

- SY097707

- 5YDU6N6N3Z

- 943320-61-4

- 3-Ethynylimidazolo(1,2-b)pyridazine

- CS-M1484

- DB-083331

- DTXSID70676599

- SCHEMBL588691

- MFCD17012027

- 3-Ethynylimidazo(1,2-b)pyridazine

- Imidazo(1,2-b)pyridazine, 3-ethynyl-

- EN300-246672

- AS-34548

- DTXCID10627348

- UNII-5YDU6N6N3Z

-

- MDL: MFCD17012027

- Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H

- InChI-Schlüssel: VYOHSFQVMLAURO-UHFFFAOYSA-N

- Lächelt: C#CC1N2C(C=CC=N2)=NC=1

Berechnete Eigenschaften

- Genaue Masse: 143.048347172g/mol

- Monoisotopenmasse: 143.048347172g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 193

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 30.2

- XLogP3: 0.6

Experimentelle Eigenschaften

- Dichte: 1.15±0.1 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Leicht löslich (1,2 g/l) (25°C),

3-Ethynylimidazo[1,2-b]pyridazine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,2-8°C(BD261705)

3-Ethynylimidazo[1,2-b]pyridazine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB454289-1 g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 1g |

€96.80 | 2023-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-10G |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 10g |

¥ 1,155.00 | 2023-04-12 | |

| Enamine | EN300-246672-0.25g |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95% | 0.25g |

$19.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y0990337-5g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95% | 5g |

$730 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1111516-100g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 100g |

$4200 | 2024-06-05 | |

| Chemenu | CM109152-250mg |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95+% | 250mg |

$155 | 2021-08-06 | |

| abcr | AB454289-5g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 5g |

€168.00 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-5G |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 5g |

¥ 607.00 | 2023-04-12 | |

| Ambeed | A370943-1g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 98% | 1g |

$21.0 | 2025-02-21 | |

| abcr | AB454289-25 g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 25g |

€710.70 | 2023-04-22 |

3-Ethynylimidazo[1,2-b]pyridazine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

Referenz

- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

Referenz

- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Referenz

- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1, Cell Reports, 2015, 10(11), 1850-1860

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

Referenz

- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

Referenz

- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

Referenz

- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Referenz

- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

Referenz

- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Referenz

- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

Referenz

- Preparation of indan derivatives as protein kinase inhibitors, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Referenz

- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt

Referenz

- Quinazoline compound and its application in preparation of antitumor drug, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

Referenz

- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

Referenz

- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease, ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

Referenz

- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt

Referenz

- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt

Referenz

- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt

Referenz

- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C

Referenz

- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,

3-Ethynylimidazo[1,2-b]pyridazine Raw materials

- 3-Bromoimidazo[1,2-b]pyridazine

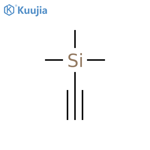

- ethynyltrimethylsilane

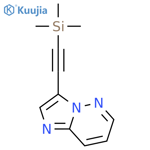

- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine

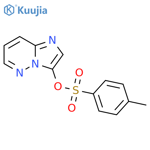

- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

3-Ethynylimidazo[1,2-b]pyridazine Verwandte Literatur

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) Verwandte Produkte

- 1261483-40-2(5'-Methoxy-2'-(trifluoromethyl)propiophenone)

- 2172207-89-3(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}-2-methylpiperidine-4-carboxylic acid)

- 683237-98-1(N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)

- 1053086-61-5(2-(2-methylcyclopropyl)pyrrolidine)

- 918538-06-4(2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine)

- 182626-53-5(2'-TFA-NH-dA)

- 303985-38-8(N-{2-(4-Methoxybenzyl)sulfanyl-6-(methylsulfanyl)methyl-4-pyrimidinyl}-N-methylamine)

- 2172116-00-4(2-{7-azabicyclo2.2.1heptane-7-sulfonyl}-1-(pyridin-3-yl)ethan-1-amine)

- 1797181-85-1(N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-2-oxoimidazolidine-1-carboxamide)

- 923145-65-7(1-(4-chlorophenyl)methyl-8-(hexylamino)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

Reinheit:99%/99%

Menge:25g/100g

Preis ($):382.0/1263.0

atkchemica

(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung